molecular formula C10H14N2OS B1275795 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 70733-09-4

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B1275795
CAS No.: 70733-09-4
M. Wt: 210.3 g/mol
InChI Key: MCIXNCZSSYQKMG-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry due to their biological and physiological activities . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .

Mode of Action

This compound activates NRF2 through the disruption of its interaction with Kelch-like ECH-associated protein 1 (KEAP1) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex that targets NRF2 for ubiquitination and subsequent degradation . By interfering with the KEAP1’s Kelch domain, the compound prevents NRF2 degradation, leading to its accumulation and translocation to the nucleus, where it can induce the expression of its target genes .

Biochemical Pathways

The activation of NRF2 by this compound affects several biochemical pathways. It leads to the upregulation of NQO1 and HO-1 genes, which are involved in the response to oxidative stress . This results in enhanced cellular defense mechanisms against oxidative damage, contributing to the compound’s anti-inflammatory activity .

Pharmacokinetics

The compound exhibits good metabolic stability in human, rat, and mouse liver microsomes . It has an optimal half-life and intrinsic clearance, which are important parameters for determining the compound’s bioavailability .

Result of Action

The activation of NRF2 by this compound leads to a decrease in the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) . This suggests that the compound has potential anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates the expression of antioxidant proteins . This interaction enhances the expression of genes involved in the cellular antioxidant response, thereby providing protection against oxidative stress . Additionally, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound activates the NRF2 pathway, leading to increased expression of antioxidant genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) . This activation results in enhanced cellular defense mechanisms against oxidative damage. Furthermore, the compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby exerting anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 . This disruption allows NRF2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, leading to their transcriptional activation . Additionally, the compound inhibits COX-2 activity by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability in various in vitro and in vivo models, maintaining its activity over extended periods . It is subject to metabolic degradation, which can influence its long-term effects on cellular function . Studies have shown that the compound remains metabolically stable in human, rat, and mouse liver microsomes, with an optimal half-life and intrinsic clearance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolic stability and clearance are crucial factors in determining its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . These interactions influence the compound’s localization and accumulation in various tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with KEAP1 and other cytoplasmic proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments or organelles . These modifications are essential for the compound’s ability to exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur . The reaction conditions often require the presence of a base such as potassium hydroxide and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 2-Amino-5-methylthiophene-3-carboxamide
  • 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxamide

Uniqueness

Compared to similar compounds, 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and its ability to activate the NRF2 pathway. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-5-2-3-7-6(4-5)8(9(11)13)10(12)14-7/h5H,2-4,12H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIXNCZSSYQKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166363
Record name 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70733-09-4
Record name 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70733-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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